molecular formula C12H11BrClN3O3 B6265265 methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 85792-45-6

methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No. B6265265
CAS RN: 85792-45-6
M. Wt: 360.6
InChI Key:
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Description

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as MBCT, is a compound that has been used in a variety of scientific research applications. It is a bromo-chlorinated phenyl derivative of a 1H-1,2,4-triazole, and is an important intermediate in the synthesis of a variety of compounds. The compound has been extensively studied and has been found to have a number of interesting biochemical and physiological effects.

Mechanism of Action

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is believed to act as a proton acceptor, which allows it to interact with a variety of molecules. It is believed to interact with a variety of proteins, enzymes, and other molecules, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, this compound has been found to have anti-inflammatory, antinociceptive, and antioxidant activities.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low vapor pressure. However, it is important to note that this compound is a relatively unstable compound, and it can decompose if not handled properly.

Future Directions

The potential applications of methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate are vast and there are a number of potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on different types of cells, as well as its potential use in the development of new drugs. In addition, further research could be conducted to investigate the potential of this compound as a fluorescent or luminescent material, as well as its potential use in optoelectronic devices. Finally, further research could be conducted to investigate the potential of this compound as an antibacterial, antifungal, anti-inflammatory, antinociceptive, and antioxidant agent.

Synthesis Methods

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate can be synthesized from 4-bromo-2-chlorophenol and 2-amino-3-propanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-85°C and is followed by the addition of a 1H-1,2,4-triazole. The reaction is then quenched with acetic acid and the product is isolated by extraction with ethyl acetate. The final product is then purified by recrystallization.

Scientific Research Applications

Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds and bioactive molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of fluorescent and luminescent materials, as well as in the synthesis of materials for optoelectronic devices.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate' involves the reaction of 4-bromo-2-chlorobenzaldehyde with ethyl acetoacetate to form 2-(4-bromo-2-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-(4-bromo-2-chlorophenyl)-3-hydroxyimino-butan-1-ol ethyl ester. The final step involves the reaction of this intermediate with methyl iodide and sodium hydroxide to form the desired compound.", "Starting Materials": [ "4-bromo-2-chlorobenzaldehyde", "ethyl acetoacetate", "hydroxylamine hydrochloride", "sodium acetate", "methyl iodide", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-bromo-2-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-bromo-2-chlorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with hydroxylamine hydrochloride and sodium acetate in ethanol to form 2-(4-bromo-2-chlorophenyl)-3-hydroxyimino-butan-1-ol ethyl ester.", "Step 3: The final step involves the reaction of the intermediate from step 2 with methyl iodide and sodium hydroxide in ethanol to form the desired compound, methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate." ] }

CAS RN

85792-45-6

Molecular Formula

C12H11BrClN3O3

Molecular Weight

360.6

Purity

94

Origin of Product

United States

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